

3-formylpyrazine-2-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Formyl-2-pyrazinecarboxylic acid

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In-Depth Technical Guide: 3-Formylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-formylpyrazine-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and a conceptual framework for its potential derivatization and biological screening.

Core Compound Data

The fundamental properties of 3-formylpyrazine-2-carboxylic acid are summarized below, providing essential information for experimental design and characterization.

Parameter	Value
Molecular Formula	C ₆ H ₄ N ₂ O ₃
Molecular Weight	152.11 g/mol
IUPAC Name	3-formylpyrazine-2-carboxylic acid
CAS Number	865061-50-3

Synthesis of 3-Formylpyrazine-2-carboxylic Acid

The primary synthetic route to 3-formylpyrazine-2-carboxylic acid is through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazine ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid

This protocol outlines the synthesis of 3-formylpyrazine-2-carboxylic acid from 2-pyrazinecarboxylic acid.

Materials:

- 2-Pyrazinecarboxylic acid
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- Ice-water bath
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

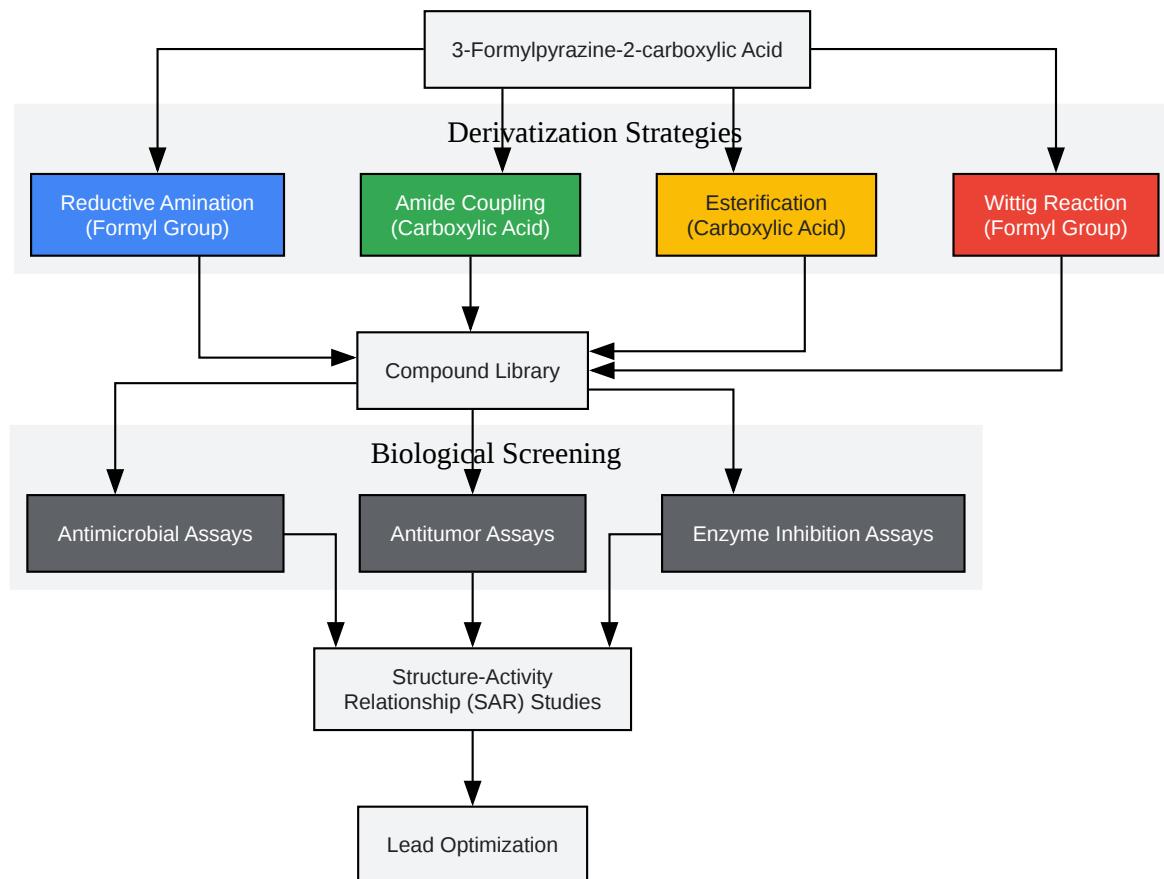
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will be observed.
- Reaction with Substrate: Dissolve 2-pyrazinecarboxylic acid in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the freshly prepared Vilsmeier reagent under continuous stirring and cooling in the ice-bath.
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. This step should be performed in a well-ventilated fume hood due to the evolution of gas.
- Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude 3-formylpyrazine-2-carboxylic acid can be further purified by column chromatography or recrystallization to yield the final product.

Logical Workflow for Derivatization and Screening

Given the reactive nature of the formyl and carboxylic acid moieties, 3-formylpyrazine-2-carboxylic acid serves as a versatile scaffold for the synthesis of a library of derivatives for biological screening. The following diagram illustrates a logical workflow for the generation and evaluation of novel compounds based on this core structure.



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A logical workflow for the derivatization and biological evaluation of 3-formylpyrazine-2-carboxylic acid.

This workflow highlights the potential to generate a diverse chemical library by targeting the two reactive functional groups of the parent molecule. Subsequent screening against various biological targets can lead to the identification of novel therapeutic agents, with structure-activity relationship studies guiding further lead optimization. The pyrazine core is a known pharmacophore in various approved drugs, suggesting that derivatives of 3-formylpyrazine-2-carboxylic acid may exhibit interesting biological activities.

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